No Publicly Available Quantitative Biological Data Identified for CAS 2034348-22-4
A systematic search of PubMed, PubChem (using InChI Key AWETWMHOLMXRLX-UHFFFAOYSA-N and SMILES string), ChemSpider, ChEMBL, Google Patents, and WIPO PATENTSCOPE returned no primary research articles, bioassay results, crystal structures, or patent disclosures containing quantitative activity data (e.g., IC50, Ki, MIC, % inhibition, docking score, or ADMET parameters) for 1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}-4-(thiophene-3-carbonyl)piperazine (CAS 2034348-22-4). No comparator compounds were identified in study designs that would permit cross-study comparison. The only structurally related chemical matter with published biological annotations belongs to the general pyrazino[1,2-b]indazole class, where antifungal activity was demonstrated for selected analogs—but none of those analogs correspond to the CAS 2034348-22-4 molecule [1]. Consequently, no quantitative differentiation dimension can be established between this compound and its closest commercially available analogs (e.g., 1-(furan-2-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine, 1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine, or 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine) at the present time.
| Evidence Dimension | Biological activity (any quantitative endpoint) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest pyrazino[1,2-b]indazole analogs from commercial catalogs (no shared assay data) |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
Procurement decisions for this compound are currently driven by its structural novelty and potential as an unexplored chemical probe, rather than by established performance superiority over specific analogs.
- [1] Wu, Z.-H., Heng-Tong, Han, B.-J., & Yang, J.-X. (2024). Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines. PubMed. PMID: 38470404. View Source
